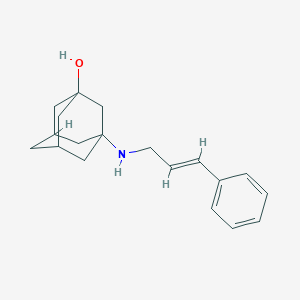![molecular formula C22H23NO4S B271955 4-[({[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID](/img/structure/B271955.png)
4-[({[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID is a complex organic compound with the molecular formula C22H23NO4S and a molecular weight of 397.5 g/mol. This compound is characterized by its unique structure, which includes an ethoxy group, a thienylmethoxy group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[({[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of advanced techniques such as high-throughput experimentation (HTE) and liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
4-[({[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and its interactions with biological targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[({[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-[({[3-ETHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID can be compared with other similar compounds, such as those containing benzoic acid or thienylmethoxy groupsSimilar compounds include benzoic acid derivatives and thienylmethoxy-substituted compounds.
Properties
Molecular Formula |
C22H23NO4S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C22H23NO4S/c1-2-26-21-12-17(7-10-20(21)27-15-19-4-3-11-28-19)14-23-13-16-5-8-18(9-6-16)22(24)25/h3-12,23H,2,13-15H2,1H3,(H,24,25) |
InChI Key |
LFKPLHFUECUGTL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCC3=CC=CS3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-])OCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B271872.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-METHOXYPHENYL)METHYL]AMINE](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271890.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one](/img/structure/B271893.png)
![1-{3-[(2-Methoxybenzyl)amino]propyl}pyrrolidin-2-one](/img/structure/B271895.png)
